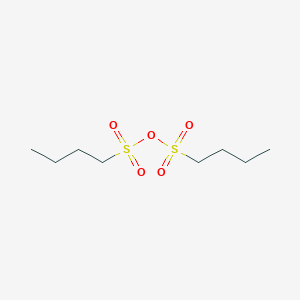
Butylsulfonyl butane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylsulfonyl butane-1-sulfonate is an organic compound with the molecular formula C8H18O5S2. It is also known by other names such as 1-(Butylsulfonyl)butane and Dibutyl sulfone . This compound is characterized by the presence of two sulfonate groups attached to a butane backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butylsulfonyl butane-1-sulfonate typically involves the reaction of butane with sulfonating agents under controlled conditions. One common method is the sulfonation of butane using sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butylsulfonyl butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the sulfonate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Butylsulfonyl butane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals
Mechanism of Action
The mechanism of action of butylsulfonyl butane-1-sulfonate involves its interaction with various molecular targets and pathways. The sulfonate groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Dibutyl sulfone: Similar in structure but lacks the additional sulfonate group.
Perfluorobutanesulfonyl fluoride: Contains a perfluorinated chain, making it more stable and less reactive
Uniqueness
Butylsulfonyl butane-1-sulfonate is unique due to its dual sulfonate groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
108994-69-0 |
|---|---|
Molecular Formula |
C8H18O5S2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
butylsulfonyl butane-1-sulfonate |
InChI |
InChI=1S/C8H18O5S2/c1-3-5-7-14(9,10)13-15(11,12)8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
HXJNXHRCVBYKFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)OS(=O)(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















